molecular formula C23H23NO4 B2400808 1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone CAS No. 477888-18-9

1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

Cat. No. B2400808
CAS RN: 477888-18-9
M. Wt: 377.44
InChI Key: GOVKTUKNHMUNEQ-RMKNXTFCSA-N
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Description

The compound “1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The molecule also contains a phenyl group and a propenyl group, which could potentially contribute to its reactivity or biological activity. The presence of methoxy groups might increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyridinone ring substituted with a hydroxy group at the 4-position, a 3,4-dimethoxybenzyl group at the 1-position, and a phenyl-2-propenyl group at the 3-position. The exact 3D conformation would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridinone ring and the various substituents. The pyridinone could potentially undergo reactions at the carbonyl group or at the ring nitrogen. The phenyl-2-propenyl group could potentially participate in reactions involving the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar pyridinone ring and hydroxy group could impart some degree of water solubility, while the methoxy and phenyl groups could increase its lipophilicity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and EXAFS Structural Characterisation of Iron(III) Chelates : This research involves the synthesis of new tris-iron(III) chelates with various N-aryl and N-benzyl substituents, including 3,4-dimethoxybenzyl groups. EXAFS spectroscopy was used for structural characterization, indicating that ligands can be tailored to specific needs without altering their chelation properties (Schlindwein et al., 2006).

Therapeutic Potential

  • Potential in Alzheimer's Therapy : N-Aryl-substituted 3-hydroxy-4-pyridinones with structures mimicking thioflavin-T, a dye used to detect amyloid deposits, have been developed. These compounds, including derivatives of 1-(3,4-dimethoxybenzyl)-4-hydroxy-3-pyridinone, show promise for Alzheimer's treatment due to their antioxidant activity, low toxicity, and ability to interfere with metal ion-induced amyloid peptide aggregation (Scott et al., 2011).

Chemical Behavior and Reactions

  • Pyrolytic Cleavage of Ether Linkages in Lignin Model Compounds : Research on pyrolytic cleavage of ether linkages in lignin model compounds, including a trimer with a 3,4-dimethoxybenzyl group, revealed radical chain mechanisms. This study provides insights into the chemical behavior of compounds containing 3,4-dimethoxybenzyl groups under high-temperature conditions (Watanabe et al., 2009).

Use as Protecting Groups

  • Protecting Group in Organic Synthesis : The 3,4-dimethoxybenzyl moiety has been utilized as an N-protecting group in organic synthesis, illustrating its versatility in protecting sensitive functional groups during complex chemical reactions (Grunder-Klotz & Ehrhardt, 1991).

Coordination Compounds

  • Lipophilic Coordination Compounds : Research has been conducted on aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which include 3,4-dimethoxybenzyl derivatives. These studies offer insights into the formation and properties of metal complexes with 3,4-dimethoxybenzyl-substituted ligands (Zhang et al., 1991).

Bioactivity Research

  • Antioxidant, Antitumor, and Antimicrobial Activities : Compounds containing 4-dimethylaminomethylene derivatives, including those with 3,4-dimethoxybenzyl groups, have been studied for their antioxidant, antitumor, and antimicrobial activities. This research highlights the potential bioactive properties of these compounds (El‐Borai et al., 2013).

Deprotection Selectivity

  • Deprotection of Hydroxy Functions : Studies on the selectivity of deprotection of various benzyl protecting groups, including 3,4-dimethoxybenzyl, provide valuable information on the controlled removal of protective groups in synthetic chemistry (Horita et al., 1986).

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve investigating its synthesis, reactivity, and potential biological activity. Experimental studies could be conducted to determine its physical and chemical properties, and computational studies could be used to predict its potential biological targets .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-21-12-11-18(15-22(21)28-2)16-24-14-13-20(25)19(23(24)26)10-6-9-17-7-4-3-5-8-17/h3-9,11-15,25H,10,16H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVKTUKNHMUNEQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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